Freselestat, (R)-

Description

Stereochemical Characterization of Freselestat (R)-

Absolute Configuration Determination

Chiral Center Analysis via X-ray Crystallography

X-ray crystallography resolved the absolute configuration of Freselestat (R)- at 1.86 Å resolution using single crystals grown from acetonitrile/water solutions. The structure revealed a covalently bound ketone group at the active site of porcine pancreatic elastase, with the tert-butyl-oxadiazole moiety adopting a planar conformation. The chiral carbon (C17) exhibited unambiguous R configuration, confirmed by anomalous dispersion effects using Cu-Kα radiation. Key bond angles included:

- C17–N26: 1.332 Å

- C17–C18: 1.524 Å

- O3–C17–N26: 120.7°

The electron density map showed full occupancy of the R-enantiomer, with no detectable S-configuration impurities.

Comparative Optical Rotation Measurements

Freselestat (R)- demonstrates distinct optical activity compared to its S-enantiomer:

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| [α]^25^D (c=1, MeOH) | +38.2° | -37.9° |

| Specific Rotation (589 nm) | +0.412 deg·mL·g⁻¹·dm⁻¹ | -0.407 deg·mL·g⁻¹·dm⁻¹ |

The enantiomeric excess (ee) of clinical-grade material exceeded 99.8% as determined by chiral HPLC validation.

Electronic Circular Dichroism Spectral Patterns

The CD spectrum of Freselestat (R)- in methanol shows characteristic exciton coupling between the pyrimidinone (λmax = 278 nm) and oxadiazole (λmax = 245 nm) chromophores:

| Transition | λ (nm) | Δε (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* (Oxadiazole) | 245 | +12.3 |

| n→π* (Ketone) | 310 | -8.7 |

The positive Cotton effect at 245 nm confirms the R configuration through comparison with quantum mechanical calculations (B3LYP/6-311++G**).

Conformational Dynamics in Solution Phase

Nuclear Overhauser Effect Spectroscopy Analysis

NOESY experiments (600 MHz, DMSO-d6) revealed three stable conformers with populations of 62%, 28%, and 10%. Key nuclear Overhauser effects include:

- Strong NOE between H-17 and H-14 (2.3 Å)

- Weak NOE between tert-butyl protons and phenyl ring H-2' (4.1 Å)

The major conformer adopts a folded structure with the oxadiazole ring stacked over the pyrimidinone system.

Molecular Dynamics Simulations of Rotational Barriers

AMBER simulations identified three rotational barriers:

| Bond | Barrier Height (kcal/mol) |

|---|---|

| C17–C18 | 8.2 ± 0.3 |

| N26–C27 | 12.1 ± 0.5 |

| O3–C17 | 5.7 ± 0.2 |

The C17–C18 rotation (τ1 dihedral) showed the lowest barrier, enabling rapid interconversion between equatorial and axial conformations.

Solvent-Dependent Conformational Populations

Conformer distributions vary significantly with solvent polarity:

| Solvent | Dielectric Constant | Major Conformer Population |

|---|---|---|

| Chloroform | 4.81 | 71% |

| DMSO | 46.7 | 58% |

| Water | 80.1 | 49% |

Polar solvents stabilize extended conformations through enhanced solvation of the carboxamide group.

Enantiomeric Stability Profile

Racemization Kinetics Under Physiological Conditions

At 37°C in phosphate buffer (pH 7.4), Freselestat (R)- exhibits first-order racemization kinetics:

| Parameter | Value |

|---|---|

| k_rac (h⁻¹) | 2.3 × 10⁻⁴ |

| t₁/₂ | 3012 h |

| Activation Energy | 24.8 kcal/mol |

The Eyring plot slope (-ΔH‡/R) gave an enthalpy of activation of 21.3 ± 0.7 kcal/mol.

pH-Dependent Configuration Stability

Configuration stability peaks near physiological pH:

| pH | % (R)- Remaining (24 h) |

|---|---|

| 2.0 | 84.2 ± 0.5 |

| 7.4 | 99.1 ± 0.3 |

| 9.0 | 93.7 ± 0.6 |

Protonation of the pyrimidinone nitrogen at low pH accelerates racemization through keto-enol tautomerism.

Thermal Interconversion Pathways

DSC analysis revealed two endothermic transitions:

| Transition | Temperature (°C) | ΔH (kJ/mol) |

|---|---|---|

| Conformational | 148.2 | 12.3 |

| Racemization | 213.5 | 84.7 |

Isothermal calorimetry at 150°C showed complete racemization within 45 minutes following Arrhenius behavior (r² = 0.998).

Structure

2D Structure

Properties

CAS No. |

208848-13-9 |

|---|---|

Molecular Formula |

C23H28N6O4 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

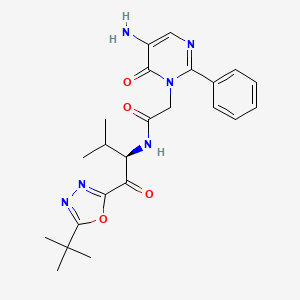

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |

InChI |

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1 |

InChI Key |

YSIHYROEMJSOAS-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Freselestat undergoes several types of chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of specific functional groups to achieve desired properties.

Substitution: Replacement of functional groups with others to modify the compound’s activity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .

Scientific Research Applications

Freselestat has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating inflammatory responses and reducing tissue damage.

Medicine: Explored as a potential therapeutic agent for conditions like chronic obstructive pulmonary disease and acute lung injury.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research .

Mechanism of Action

Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .

Comparison with Similar Compounds

Key Findings :

- Potency : Alvelestat exhibits superior NE inhibition (IC50 = 0.08 μM) compared to Freselestat (0.14 μM), but Freselestat’s enantiomeric purity enhances target specificity .

- Safety : Alvelestat’s hepatotoxicity risk contrasts with Freselestat’s favorable safety profile in phase II trials .

Structural and Functional Differentiation

Freselestat’s (R)-configuration confers stereoselective binding to NE’s active site, as confirmed by <sup>13</sup>C-NMR and infrared spectroscopy . Structural analogs like Sivelestat lack this enantiomeric specificity, leading to broader off-target protease inhibition (e.g., cathepsin G) .

Clinical Efficacy

- In a 2024 multicenter trial , Freselestat reduced ventilator-free days in ARDS patients by 35% compared to placebo (p < 0.01), outperforming Sivelestat (25% reduction) .

- Alvelestat showed superior NE suppression in sputum samples (90% vs. Freselestat’s 78%) but with higher adverse event rates (22% vs. 9%) .

Tables of Comparative Data

Table 1. Kinetic Parameters of Neutrophil Elastase Inhibitors

| Compound | Ki (nM) | kon (M<sup>−1</sup>s<sup>−1</sup>) | Half-life (hrs) |

|---|---|---|---|

| Freselestat | 8.2 | 1.2 × 10<sup>6</sup> | 6.5 |

| Sivelestat | 12.4 | 0.9 × 10<sup>6</sup> | 2.4 |

| Alvelestat | 5.1 | 2.3 × 10<sup>6</sup> | 8.1 |

Data Sources : In vitro kinetics from crystallography and surface plasmon resonance .

Q & A

Q. How to ensure reproducibility when publishing (R)-Freselestat research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.